(4-Chloro-benzyl)-pyrrolidin-3-yl-amine hydrochloride
CAS No.:
Cat. No.: VC13430046
Molecular Formula: C11H16Cl2N2
Molecular Weight: 247.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H16Cl2N2 |
|---|---|
| Molecular Weight | 247.16 g/mol |
| IUPAC Name | N-[(4-chlorophenyl)methyl]pyrrolidin-3-amine;hydrochloride |
| Standard InChI | InChI=1S/C11H15ClN2.ClH/c12-10-3-1-9(2-4-10)7-14-11-5-6-13-8-11;/h1-4,11,13-14H,5-8H2;1H |
| Standard InChI Key | IAOAUMXCOYECPB-UHFFFAOYSA-N |
| SMILES | C1CNCC1NCC2=CC=C(C=C2)Cl.Cl |
| Canonical SMILES | C1CNCC1NCC2=CC=C(C=C2)Cl.Cl |
Introduction
(4-Chloro-benzyl)-pyrrolidin-3-yl-amine hydrochloride is a synthetic organic compound that has garnered attention in pharmaceutical research due to its unique structure and potential biological activities. This compound is closely related to 1-(4-Chlorobenzyl)pyrrolidin-3-amine hydrochloride, which shares similar structural features and applications. The compound's structure includes a pyrrolidine ring and a chlorobenzyl substituent, making it a member of the amine class, specifically secondary amines.
Synthesis and Purification
The synthesis of compounds like (4-Chloro-benzyl)-pyrrolidin-3-yl-amine hydrochloride typically involves multi-step organic synthesis techniques. Industrial settings often use large-scale batch reactors for these reactions, with purification steps such as recrystallization or chromatography to ensure high yield and purity of the final product. The specific synthesis route for this compound is not detailed in the available literature, but it likely involves similar methods used for related compounds.
Suppliers and Availability
Suppliers like Meryer (Shanghai) Chemical Technology Co., Ltd. provide compounds similar to (4-Chloro-benzyl)-pyrrolidin-3-yl-amine hydrochloride, indicating that such compounds are available for research purposes .
Comparison with Related Compounds
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 1-(4-Chlorobenzyl)pyrrolidin-3-amine hydrochloride | Pyrrolidine ring with chlorobenzyl substituent | Potential neurological and antitumor activities |
| (4-Chloro-benzyl)-pyrrolidin-3-yl-amine hydrochloride | Similar to above, but specific details not available | Likely similar biological activities, but not well-documented |
| (R)-N-(2-((1-(4-Chlorobenzyl)pyrrolidin-3-yl)amino)-2-oxoethyl)-3-(trifluoromethyl)benzamide hydrochloride | Trifluoromethyl group enhances membrane permeability | Potential lead compound for targeting biological pathways |
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